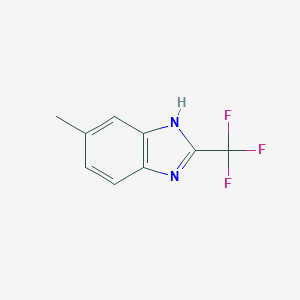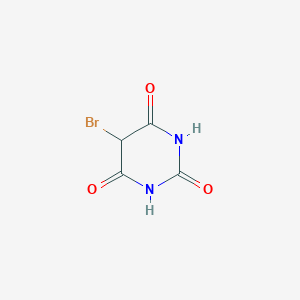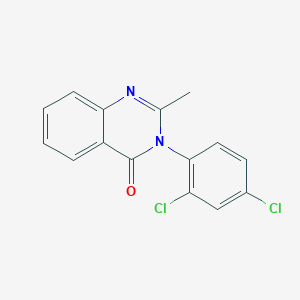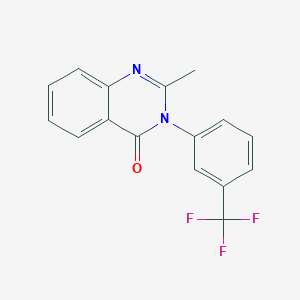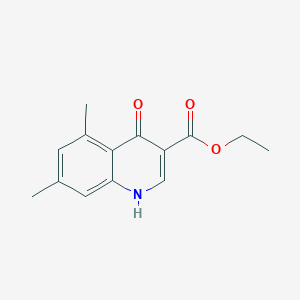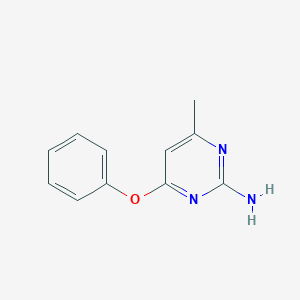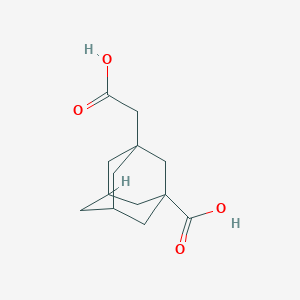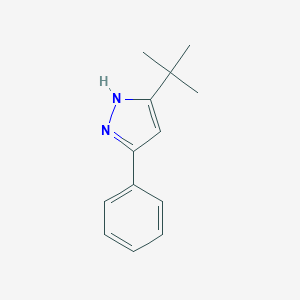
3-tert-butyl-5-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butyl-5-phenyl-1H-pyrazole is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. It is a pyrazole derivative that has shown promising results in the field of medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 3-tert-butyl-5-phenyl-1H-pyrazole is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. It has also been shown to interact with specific receptors in the body, leading to various physiological effects.
Biochemische Und Physiologische Effekte
3-tert-butyl-5-phenyl-1H-pyrazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In animal studies, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antiviral effects against certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-tert-butyl-5-phenyl-1H-pyrazole in lab experiments is its versatility. It can be used in various fields, including medicine, agriculture, and material science. It is also relatively easy to synthesize and purify. However, there are also limitations to its use. Its mechanism of action is not fully understood, and its potential side effects are not well documented. Additionally, its effectiveness can vary depending on the specific application and the purity of the compound.
Zukünftige Richtungen
There are many potential future directions for research on 3-tert-butyl-5-phenyl-1H-pyrazole. In the field of medicine, further research could focus on its potential as an anti-inflammatory and anti-tumor agent. In agriculture, research could focus on its potential as a pesticide and herbicide. In material science, research could focus on its potential as a building block for the synthesis of novel materials. Additionally, further research could be conducted to better understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 3-tert-butyl-5-phenyl-1H-pyrazole can be achieved through various methods. One of the most common methods is the reaction of 3-tert-butyl-4-oxo-2-pentenal and phenylhydrazine in the presence of a catalyst. Another method involves the reaction of 3-tert-butyl-4-hydroxy-2-pentanone with phenylhydrazine in the presence of an acid catalyst. The yield of the synthesis method can vary depending on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
3-tert-butyl-5-phenyl-1H-pyrazole has been extensively studied for its potential applications in various fields. In the field of medicine, it has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, it has been used as a pesticide and herbicide. In material science, it has been used as a building block for the synthesis of novel materials.
Eigenschaften
CAS-Nummer |
62072-12-2 |
|---|---|
Produktname |
3-tert-butyl-5-phenyl-1H-pyrazole |
Molekularformel |
C13H16N2 |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
5-tert-butyl-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C13H16N2/c1-13(2,3)12-9-11(14-15-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15) |
InChI-Schlüssel |
OYTIKIOENYCHPV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NN1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)C1=CC(=NN1)C2=CC=CC=C2 |
Löslichkeit |
3.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol](/img/structure/B187704.png)
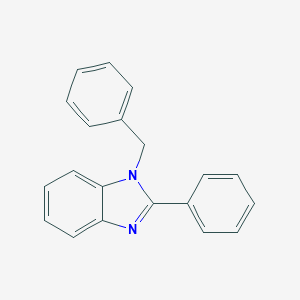
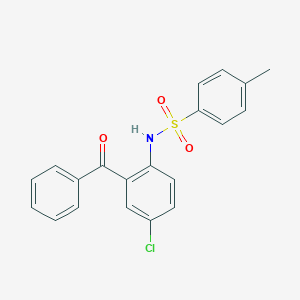
![1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B187710.png)
